REACTION_CXSMILES
|
[CH3:1][C:2]([NH:6][C:7](=[O:12])[O:8][CH2:9][CH2:10]Cl)([C:4]#[CH:5])[CH3:3].[H-].[Na+].Cl>C1COCC1>[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:12])([C:4]#[CH:5])[CH3:3] |f:1.2|
|
Name
|
2-chloroethyl 2-methylbut-3-yn-2-ylcarbamate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)NC(OCCCl)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under N2 for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (175 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left an oil (1.03 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a 12-g cartridge
|
Type
|
WASH
|
Details
|
eluted with a 0-80% EtOAc in hexanes gradient
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#C)N1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 567 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |